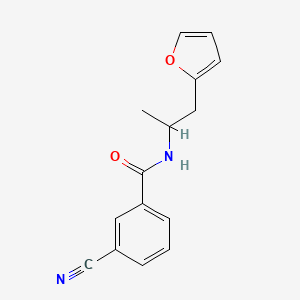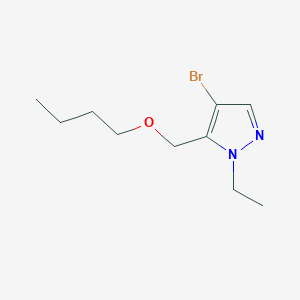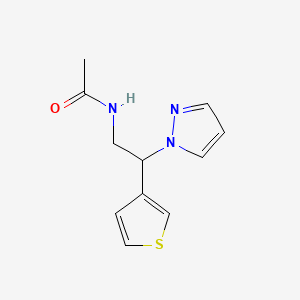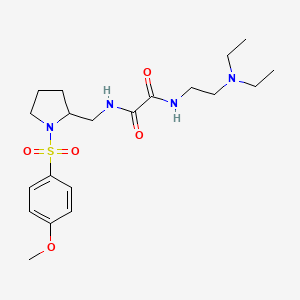![molecular formula C22H21N5O3 B2703690 2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 1190002-71-1](/img/structure/B2703690.png)
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized and studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be modified with different substituents to yield various derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Researchers have synthesized novel quinoxaline derivatives, including compounds similar to the specified chemical, to evaluate their anticonvulsant activities. These studies have found that certain derivatives show promising anticonvulsant activities, suggesting potential applications in the treatment of epilepsy or other seizure-related disorders (Alswah et al., 2013).
Antibacterial Agents
Another area of application for such compounds is in the development of new antibacterial agents. The synthesis of derivatives has led to compounds with significant antibacterial activity, particularly against drug-resistant strains of bacteria. This highlights their potential as novel antibacterial drugs (Huang et al., 2010).
Antidepressant Effects
Some derivatives of the compound have been studied for their antidepressant effects. These studies have demonstrated that certain derivatives can reduce immobility in animal models of depression, indicating their potential as rapid-onset antidepressants (Sarges et al., 1990).
Antimicrobial Activity
Derivatives of this compound have also shown antimicrobial activity against a range of bacteria and fungi, suggesting their utility in combating infectious diseases (Patel et al., 2012).
Cancer Research
In cancer research, derivatives of the specified compound have been explored for their potential as anticancer agents. These studies focus on the synthesis of new derivatives and evaluating their efficacy against various cancer cell lines, offering insights into their therapeutic potential in oncology (Jin et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-a]quinoxaline class of compounds, to which this molecule belongs, is a promising area of research for the development of new antiviral and antimicrobial agents . Future research could focus on synthesizing and testing more derivatives of this class of compounds to identify those with the most potent and selective activity.
Eigenschaften
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-19(25-13-7-2-8-14-25)15-26-22(29)27-18-12-6-5-11-17(18)23-21(20(27)24-26)30-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMZAAVSQUWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)
![N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703625.png)
